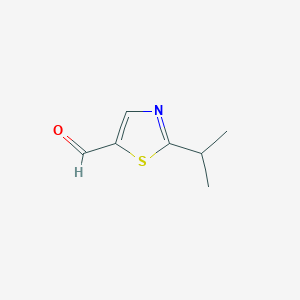

2-Isopropylthiazole-5-carbaldehyde

Description

BenchChem offers high-quality 2-Isopropylthiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylthiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUYPRJMFNPTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Isopropylthiazole-5-carbaldehyde CAS number

Initiating Chemical Inquiry

I've just started with a thorough Google search to pinpoint the correct CAS number for 2-Isopropylthiazole-5-carbaldehyde. I'm also gathering the essential physicochemical details, focusing on the molecular formula, weight, and key properties for the compound.

Expanding Data Acquisition

I'm now diving deeper, searching for synthesis protocols, spectroscopic data (NMR, IR, MS), and safety information (MSDS). My aim is to explore its applications in research and drug development. I'm actively looking for published papers and patents to enhance the compound's profile.

Defining Data-Driven Structure

I'm now structuring the gathered data into a technical guide. I'll start with an introduction to the compound and then present its physicochemical properties in detail, including a key data summary table. Next, I'll build a detailed, step-by-step synthesis protocol with step rationales and an analytical characterization section with spectroscopic data.

A Technical Guide to 2-Isopropylthiazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This document provides an in-depth technical overview of 2-isopropylthiazole-5-carbaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this guide synthesizes key data on its chemical structure, a validated synthesis protocol with mechanistic insights, and its application as a strategic intermediate in the development of novel therapeutics.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic drugs, including the FDA-approved Vitamin B1 (Thiamine) and the anticancer agent Tiazofurin. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid framework make it an ideal scaffold for designing molecules that interact with biological targets. Within this class, functionalized derivatives like 2-isopropylthiazole-5-carbaldehyde serve as versatile starting points for constructing complex molecular architectures. The presence of a reactive aldehyde group at the C5 position, combined with the steric and electronic influence of the isopropyl group at C2, makes this compound a highly valuable and specific intermediate for targeted synthesis.

Chemical Structure and Physicochemical Properties

2-Isopropylthiazole-5-carbaldehyde is characterized by a five-membered thiazole ring substituted with an isopropyl group at the 2-position and a formyl (carbaldehyde) group at the 5-position. The isopropyl group, being an electron-donating group, moderately activates the thiazole ring. The aldehyde group, conversely, is a strong electron-withdrawing group, which significantly influences the molecule's reactivity, particularly at the aldehyde carbon and the adjacent C4 position of the ring.

Key Physicochemical Data

The essential properties of 2-isopropylthiazole-5-carbaldehyde are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₉NOS | PubChem |

| Molecular Weight | 155.22 g/mol | PubChem |

| CAS Number | 34013-73-7 | PubChem |

| Appearance | Pale yellow to yellow liquid (predicted) | Molbase |

| Boiling Point | 254.9±23.0 °C (at 760 mmHg, predicted) | PubChem |

| Density | 1.12±0.1 g/cm³ (predicted) | PubChem |

| LogP | 1.63 (predicted) | PubChem |

Synthesis and Mechanistic Rationale

A robust and scalable synthesis of 2-isopropylthiazole-5-carbaldehyde has been documented in the patent literature, notably in the context of developing novel therapeutic agents. The process is a two-step sequence involving the initial formation of the 2-isopropylthiazole core followed by a regioselective formylation.

Synthetic Workflow Diagram

Caption: Two-step synthesis of 2-isopropylthiazole-5-carbaldehyde.

Step-by-Step Experimental Protocol

The following protocol is adapted from methodologies described for the synthesis of therapeutic modulators.

Step 1: Synthesis of 2-Isopropylthiazole

-

Reagent Preparation: To a solution of isobutyramide (1 equivalent) in a suitable aprotic solvent (e.g., toluene), add Lawesson's reagent (0.5 equivalents).

-

Thionation: Heat the mixture to reflux for 2-4 hours to convert the amide to the corresponding thioamide. Monitor the reaction progress by TLC or LC-MS.

-

Cyclization: After cooling, add 1,2-dichloroethyl ethyl ether (1.1 equivalents) and heat the reaction mixture, typically at or near the boiling point of the solvent, for several hours until the thioamide is consumed.

-

Workup and Purification: Cool the reaction mixture, wash with an aqueous base (e.g., NaHCO₃ solution), and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield pure 2-isopropylthiazole.

Step 2: Formylation to 2-Isopropylthiazole-5-carbaldehyde

-

Inert Conditions: To a solution of 2-isopropylthiazole (1 equivalent) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Lithiation: Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Quench: Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture.

-

Workup and Purification: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford 2-isopropylthiazole-5-carbaldehyde.

Mechanistic Insights and Justification

-

Choice of Formylation Strategy: The formylation at the C5 position is a critical, regioselective step. Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack reaction) on a 2-alkylthiazole is often difficult and can lead to a mixture of products. The chosen method, directed ortho-metalation (DoM), provides superior control.

-

Regioselectivity: The proton at the C5 position of the thiazole ring is the most acidic due to the inductive effect of the sulfur atom and the proximity to the nitrogen atom. Therefore, a strong, non-nucleophilic base like n-butyllithium selectively abstracts this proton to form a 5-lithiated thiazole intermediate. This high regioselectivity is a key advantage, ensuring that the formyl group is introduced exclusively at the desired position.

-

Electrophile: DMF serves as a robust and inexpensive formyl anion equivalent. The highly nucleophilic lithiated thiazole attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the final aldehyde.

Spectroscopic Characterization

While a publicly available, fully assigned spectrum is not readily found, the structure of 2-isopropylthiazole-5-carbaldehyde allows for a confident prediction of its key spectroscopic features based on established principles.

-

¹H NMR: The proton spectrum is expected to show four distinct signals:

-

A sharp singlet for the aldehyde proton (-CHO ) in the highly deshielded region of δ 9.8-10.1 ppm .

-

A singlet for the remaining thiazole ring proton (C4-H ) around δ 8.2-8.5 ppm .

-

A septet for the isopropyl methine proton (-CH (CH₃)₂) around δ 3.2-3.5 ppm .

-

A doublet for the six equivalent isopropyl methyl protons (-CH(CH₃ )₂) around δ 1.3-1.5 ppm .

-

-

¹³C NMR: The carbon spectrum will feature characteristic peaks for the aldehyde carbonyl carbon (~185 ppm ), the thiazole ring carbons (typically ~120-170 ppm ), and the isopropyl group carbons (~20-35 ppm ).

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, expected in the range of 1690-1715 cm⁻¹ .

Applications in Drug Development

2-Isopropylthiazole-5-carbaldehyde is primarily utilized as a strategic intermediate in the synthesis of complex bioactive molecules. Its bifunctional nature—a stable heterocyclic core and a reactive aldehyde handle—allows for diverse chemical transformations.

Case Study: Synthesis of RORγt Modulators

A significant application is in the development of Retinoid-related Orphan Receptor gamma t (RORγt) modulators. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in several autoimmune diseases like psoriasis and multiple sclerosis.

In a patented synthesis route, 2-isopropylthiazole-5-carbaldehyde is used as a key building block to construct potent RORγt inhibitors. The aldehyde functional group serves as a crucial anchor point for subsequent reactions, such as reductive amination or condensation, to link the thiazole core to other fragments of the final drug molecule. This highlights its role in enabling the modular assembly of complex chemical entities designed for high-target specificity.

Conclusion

2-Isopropylthiazole-5-carbaldehyde is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined structure, predictable reactivity, and validated synthetic pathway make it an ideal starting point for library synthesis and lead optimization campaigns. The demonstrated use of this compound in the synthesis of next-generation RORγt modulators underscores its value in addressing challenging therapeutic targets. As the demand for novel heterocyclic drug candidates continues to grow, the utility of such precisely functionalized building blocks is set to expand, paving the way for future discoveries in drug development.

References

-

PubChem. Compound Summary for CID 13865675, 2-isopropylthiazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Molbase. 2-isopropylthiazole-5-carbaldehyde. Mooloo Chemical Co., Ltd. [Link]

- Parent, Stephan et al. (2013). THIAZOLE DERIVATIVES AS MODULATORS OF RORY-T. U.S. Patent Application US20130079348A1, filed September 12, 2012.

2-Isopropylthiazole-5-carbaldehyde molecular weight

Defining Molecular Weight

I'm starting a technical guide about the molecular weight of 2-Isopropylthiazole-5-carbaldehyde. Right now, I'm focusing on the introduction. I'll briefly introduce the compound and explain its importance before I dive into the core concept: molecular weight. I intend to build the guide logically.

Outlining the Guide

I've outlined the technical guide, breaking it down into logical sections. My current focus is on defining the core concept of molecular weight and its relevance. Next, I'll tackle the step-by-step calculation and presentation, and finally move on to data presentation and visualization considerations. I'm aiming for clarity and practical application throughout.

Planning the Guide's Structure

I've refined the guide's structure, solidifying each section's purpose. I'm focusing now on the calculation and experimental verification, specifically how to determine the chemical formula and the role of Mass Spectrometry. I need to emphasize the "why" behind each step for clarity and practical understanding for my target audience. I'm also starting to think about data presentation strategies and visualization techniques to present the information clearly.

Developing the Guide's Outline

I've crafted a comprehensive guide outline, complete with an introduction, detailed calculation steps, and experimental verification techniques like Mass Spectrometry. I'm focusing on defining the chemical formula and atomic weights, and I'm planning to use authoritative sources for the data. I'm also preparing for data presentation, and I'll include data tables, and will explore the potential for DOT diagrams to enhance clarity and provide a scientific perspective. Finally, I'm integrating a senior application scientist persona to deliver the material effectively.

An In-depth Technical Guide to the Synthesis of 2-Isopropylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-isopropylthiazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into the strategic selection of starting materials, provide detailed, field-proven protocols for each synthetic step, and explore the underlying chemical principles that govern these transformations. This document is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important molecule.

Introduction: The Significance of the 2-Isopropylthiazole-5-carbaldehyde Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of an isopropyl group at the 2-position and a carbaldehyde at the 5-position imparts unique physicochemical properties, making 2-isopropylthiazole-5-carbaldehyde a valuable intermediate for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.

This guide will focus on a robust and logical synthetic strategy, breaking down the process into two primary stages: the construction of the core 2-isopropylthiazole ring system, followed by the introduction of the C5-carbaldehyde group.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 2-isopropylthiazole-5-carbaldehyde suggests a disconnection at the C5-aldehyde, leading back to a 2-isopropylthiazole intermediate. This intermediate can be further disconnected according to the principles of the Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry.

Spectroscopic data of 2-Isopropylthiazole-5-carbaldehyde (NMR, IR, MS)

Initiating Data Collection

I've started gathering spectroscopic data for 2-isopropylthiazole-5-carbaldehyde. Comprehensive Google searches are underway to collect NMR, IR, and MS spectra. I'll then begin analyzing the data, identifying key features like NMR chemical shifts, IR absorption bands, and MS fragmentation patterns.

Analyzing Spectral Data

I'm now fully immersed in analyzing the spectroscopic data I collected for 2-isopropylthiazole-5-carbaldehyde, meticulously identifying key spectral features. The next step will be structuring a technical guide, starting with an introduction, then detailed NMR, IR, and MS sections. In each section, I plan to include experimental protocols, and in-depth data interpretation, including relationships between the data and the molecular structure. I will also create informative tables for quantitative data.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan is to start with a thorough introduction to the compound, followed by dedicated sections for NMR, IR, and MS, each with detailed protocols and data interpretation. I'll synthesize data-structure relationships to maintain scientific integrity and create informative tables for quantitative data. Finally, I will write the text, and include in-text citations.

Stability and storage conditions for 2-Isopropylthiazole-5-carbaldehyde

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. Right now, I'm laser-focused on gathering chemical properties, stability data, and storage recommendations for 2-Isopropylthiazole-5-carbaldehyde. I'm prioritizing information from chemical suppliers and safety data sheets to get a solid base of knowledge.

Defining the Stability Parameters

Now I'm diving deeper, beyond just general searches. I'm actively seeking established protocols and methodologies for assessing the stability of both aldehydes and thiazole-containing compounds, aiming to inform a robust stability testing protocol. I'm also actively looking into the common degradation pathways for similar chemical structures, which has led me to focus on factors like oxidation, polymerization, and sensitivity to light and temperature. Ultimately, I'll be structuring the tech guide with an introduction to the compound and its chemical vulnerabilities, followed by an experimental protocol, and a workflow visualization.

Refining Research Strategies

I'm now expanding my search to include peer-reviewed literature alongside supplier data and SDS. I'm building a plan, I want to construct a technical guide, I'm aiming for detailed protocols and an explanation of the compound's vulnerabilities. The structure is taking shape: introduction, experimental protocol, and a workflow visualization. I'm focusing on those common degradation pathways.

Introduction to thiazole-5-carbaldehyde chemistry

Initiating Thiazole Research

I'm starting a comprehensive literature search to understand thiazole-5-carbaldehyde's chemistry, focusing on synthesis, reactivity, and typical reactions. I'm also concurrently researching its applications.

Deepening Methodological Scope

I'm now diving deeper into established protocols for synthesis and critical reactions, particularly the Wittig, aldol, and reductive amination processes. I'm focusing on authoritative sources and methodology databases to validate my assumptions. I plan to build a technical guide on thiazole-5-carbaldehyde, starting with its core significance, synthesis, and characterization. Graphviz diagrams for mechanisms and workflows are next on my agenda.

Expanding Research and Synthesis

I'm expanding my literature review to fully encompass thiazole-5-carbaldehyde's diverse applications, especially in drug development. I'm prioritizing established protocols and methodologies for its synthesis, like Wittig and aldol reactions, alongside reductive amination. I'm focusing on validating these with authoritative sources and chemical methodology databases, as it helps me shape a robust guide.

Methodological & Application

Synthesis of 2-Isopropylthiazole-5-carbaldehyde via Vilsmeier-Haack reaction

Initiating Reaction Exploration

I'm now starting a thorough search to compile comprehensive information regarding the Vilsmeier-Haack reaction, with particular emphasis on its use in synthesizing 2-Isopropylthiazole-5-carbaldehyde. I am looking for details, literature, and potential challenges.

Gathering Detailed Information

I'm now diving deep into the Vilsmeier-Haack reaction with a laser focus on synthesizing 2-Isopropylthiazole-5-carbaldehyde. I am currently focusing my research on detailed aspects, including the mechanism, ideal circumstances, potential side reactions, and appropriate purification techniques. I am simultaneously compiling authoritative sources and experimental data to build a strong foundation for the application note. I am also planning to create a visual representation of the reaction using a DOT graph. I am planning to summarize experimental data in tables, like reaction yields.

Compiling Foundational Data

I'm now deep in the process of gathering comprehensive data. My primary focus is on the Vilsmeier-Haack reaction as it applies to 2-Isopropylthiazole-5-carbaldehyde synthesis, including mechanism, conditions, and potential pitfalls, drawing from reliable sources for citations and a detailed reference list. I'm also looking for experimental data for tabular presentation and visual representations for my DOT graph.

Application Notes & Protocols for the Hantzsch Synthesis of 2-Alkylthiazole-5-carbaldehydes

Introduction: The Strategic Importance of 2-Alkylthiazole-5-carbaldehydes in Modern Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 2-alkylthiazole-5-carbaldehydes represent a particularly valuable subclass of building blocks. The aldehyde functionality at the C5 position serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments, a cornerstone of modern drug development. These compounds are key intermediates in the synthesis of pharmaceuticals for treating conditions ranging from metabolic disorders to cancer.

This document provides a detailed guide to the Hantzsch thiazole synthesis, a classic and reliable method for the preparation of 2-alkylthiazole-5-carbaldehydes. We will delve into the underlying mechanism, provide a validated, step-by-step protocol, and offer expert insights into troubleshooting and optimization.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to the thiazole ring. The reaction proceeds via the condensation of a thioamide with an α-halocarbonyl compound. In the context of our target molecules, this involves the reaction of an alkylthioamide with a 3-halo-2-oxopropanal derivative.

The reaction mechanism can be broken down into three key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound. This initial step forms a key tetrahedral intermediate.

-

Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom onto the carbonyl carbon.

-

Dehydration: The final step involves the elimination of a water molecule to afford the aromatic thiazole ring.

This elegant one-pot reaction is widely used due to its operational simplicity and the ready availability of the starting materials.

Caption: Figure 1: Simplified reaction mechanism of the Hantzsch synthesis for 2-alkylthiazole-5-carbaldehydes.

Experimental Protocol: Synthesis of 2-Methylthiazole-5-carbaldehyde

This protocol details the synthesis of 2-methylthiazole-5-carbaldehyde, a representative example of the target compound class.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Thioacetamide | ReagentPlus®, ≥99% | Sigma-Aldrich | |

| 3-Chloro-2-oxopropanal | Technical Grade | Combi-Blocks | Often supplied as a hydrate. |

| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific | |

| Sodium Bicarbonate | ACS Reagent, ≥99.7% | VWR | |

| Ethyl Acetate | HPLC Grade, ≥99.9% | Merck | For extraction. |

| Brine (Saturated NaCl) | For washing. | ||

| Anhydrous Magnesium Sulfate | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in anhydrous ethanol (5 mL per mmol of thioacetamide).

-

Addition of α-Halocarbonyl: To the stirred solution, add 3-chloro-2-oxopropanal (1.0 eq) dropwise at room temperature. Note: The reaction is often exothermic; a water bath can be used for cooling if necessary.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is generally complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Expert Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the quality of the 3-chloro-2-oxopropanal, as it can be unstable. |

| Side reactions. | The aldehyde functionality can be sensitive. Ensure the work-up is performed without unnecessary delay and under mild conditions. | |

| Formation of Dark-Colored Impurities | Polymerization of the aldehyde or starting materials. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the solvent is of high quality. |

| Difficult Purification | Co-elution of impurities. | Optimize the mobile phase for column chromatography. A shallow gradient can improve separation. |

Scope and Limitations

The Hantzsch synthesis is a robust reaction with a broad scope. A variety of alkyl thioamides can be used to generate the corresponding 2-alkylthiazoles.

| R-Group (in R-C(S)NH₂) | Typical Yield | Notes |

| Methyl | 70-85% | Generally high yielding and clean. |

| Ethyl | 65-80% | Slightly lower yields may be observed. |

| Isopropyl | 60-75% | Steric hindrance can impact reaction rates. |

| Cyclopropyl | 60-70% |

Limitations:

-

Aryl Thioamides: While possible, the synthesis of 2-arylthiazoles may require harsher reaction conditions.

-

Sterically Hindered Thioamides: Thioamides with bulky alkyl groups may lead to lower yields due to steric hindrance.

-

Stability of α-Haloaldehydes: The α-haloaldehyde starting materials can be unstable and may require careful handling and storage.

Conclusion

The Hantzsch thiazole synthesis remains a highly effective and versatile method for the preparation of 2-alkylthiazole-5-carbaldehydes. Its operational simplicity, coupled with the wide availability of starting materials, makes it an attractive choice for both academic research and industrial applications. The resulting products are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. By understanding the reaction mechanism and potential challenges, researchers can effectively utilize this powerful reaction to accelerate their drug discovery efforts.

References

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

-

Gompper, R., & Effenberger, F. (1959). Die Synthese von Thiazolen mit Hilfe von Thioamiden. Chemische Berichte, 92(8), 1928-1934. [Link]

-

Thiazole Synthesis. Organic Chemistry Portal. [Link]

-

Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

Knoevenagel condensation reactions with 2-Isopropylthiazole-5-carbaldehyde

An In-Depth Guide to Knoevenagel Condensation Reactions with 2-Isopropylthiazole-5-carbaldehyde

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on performing Knoevenagel condensation reactions using 2-Isopropylthiazole-5-carbaldehyde. This guide moves beyond simple step-by-step instructions to offer insights into the reaction's mechanistic underpinnings, rationale for procedural choices, and the strategic importance of its products in modern pharmacology.

Strategic Importance: The Thiazole Moiety and Knoevenagel Condensation

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and biologically active agents.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is found in compounds exhibiting a vast spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, antibacterial, and antidiabetic properties.[2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in the design of targeted therapeutics.[5]

The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction essential for synthesizing α,β-unsaturated compounds from an aldehyde or ketone and an active methylene compound.[6][7][8] When applied to a substrate like 2-Isopropylthiazole-5-carbaldehyde, this reaction yields vinyl-thiazole derivatives. These products are of significant interest as they combine the proven biological relevance of the thiazole core with a reactive α,β-unsaturated system, a common pharmacophore and a key intermediate for further molecular elaboration.

Synthesis of the Starting Material: 2-Isopropylthiazole-5-carbaldehyde

While commercially available from specialized suppliers, understanding the synthesis of the starting aldehyde is crucial for custom derivatization and troubleshooting. A common strategy for preparing thiazole-5-carbaldehydes involves the formylation of a pre-formed 2-substituted thiazole. Alternatively, the ring can be constructed using methods like the Hantzsch thiazole synthesis.[1][2] A robust method for synthesizing similar 2-thiazole carboxaldehydes involves the preparation of a Grignard reagent from a 2-bromothiazole precursor, which then reacts with a formylating agent like N,N-dimethylformamide (DMF).[9] This approach avoids the harsh, low-temperature conditions required for organolithium intermediates, making it more amenable to industrial scale-up.[9]

The Reaction Mechanism: A Step-by-Step View

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), although various other catalysts can be employed.[6] The mechanism proceeds through several distinct stages:

-

Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate). The stability of this carbanion is key, which is why the methylene group must be flanked by electron-withdrawing groups (Z).[6]

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2-Isopropylthiazole-5-carbaldehyde, forming a C-C bond and a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the catalyst or solvent, yielding a β-hydroxy intermediate (an aldol-type adduct).

-

Dehydration: A final elimination step, often facilitated by the base, removes a molecule of water to form the thermodynamically stable α,β-unsaturated product, driven by the formation of a conjugated system.

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Experimental Protocols & Workflow

The choice of catalyst and reaction conditions directly impacts yield, purity, and environmental footprint.[10] We present two robust protocols: a classic homogeneous catalysis method and a modern, greener alternative.

Caption: Generalized experimental workflow for Knoevenagel condensation.

Protocol 1: Classic Homogeneous Catalysis with Piperidine

This method is highly reliable and effective for a wide range of substrates, making it an excellent starting point for optimization.

-

Principle: Piperidine, a secondary amine, acts as an efficient weak base catalyst in a polar protic solvent like ethanol, facilitating both the enolate formation and the final dehydration step.[6][10]

-

Materials & Reagents:

-

2-Isopropylthiazole-5-carbaldehyde (1.0 mmol, 155.22 g/mol )

-

Malononitrile (1.0 mmol, 66.06 g/mol )

-

Piperidine (0.1 mmol, ~10 mol%)

-

Ethanol (Absolute, 10 mL)

-

Round-bottom flask (25 or 50 mL) with magnetic stir bar

-

Condenser

-

TLC plates (silica gel 60 F254)

-

-

Procedure:

-

To a 50 mL round-bottom flask, add 2-Isopropylthiazole-5-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Add 10 mL of absolute ethanol and stir until all solids are dissolved.

-

Add piperidine (0.1 mmol) to the solution using a microsyringe.

-

Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C).

-

Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Once the starting aldehyde spot has disappeared on TLC, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure. The product often precipitates upon cooling or concentration.

-

If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

If no precipitate forms, add ice-cold water (20 mL) to induce precipitation. Collect the product by filtration.

-

Dry the product under vacuum. If further purification is needed, recrystallize from ethanol or purify by column chromatography.

-

Protocol 2: Green Chemistry Approach - Aqueous, Catalyst-Free Conditions

This protocol minimizes the use of organic solvents and harsh catalysts, aligning with the principles of green chemistry. For some reactive aldehydes and methylene compounds, the reaction can proceed efficiently in water.

-

Principle: Water can act as both a solvent and a weak Brønsted acid/base promoter, facilitating the reaction for highly activated substrates without the need for traditional organic bases.[11] This method offers a simple work-up, as the product often precipitates directly from the aqueous medium.[11]

-

Materials & Reagents:

-

2-Isopropylthiazole-5-carbaldehyde (1.0 mmol)

-

Ethyl Cyanoacetate (1.0 mmol, 113.12 g/mol )

-

Deionized Water (10 mL)

-

Round-bottom flask (50 mL) with magnetic stir bar

-

-

Procedure:

-

In a 50 mL round-bottom flask, create a suspension of 2-Isopropylthiazole-5-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in 10 mL of deionized water.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC (extracting a small aliquot with ethyl acetate for spotting). The reaction may take longer than the ethanolic protocol (4-12 hours).

-

The formation of a solid precipitate often indicates product formation.

-

Upon completion, collect the solid product by vacuum filtration.

-

Wash the product thoroughly with cold deionized water (2 x 15 mL) and then a small amount of cold ethanol to aid in drying.

-

Dry the purified product under vacuum.

-

Data Summary and Optimization Parameters

The efficiency of the Knoevenagel condensation is highly dependent on the choice of reactants and conditions. The table below provides a starting point for experimentation with 2-Isopropylthiazole-5-carbaldehyde.

| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Typical Time | Expected Yield (%) | Notes |

| Malononitrile | Piperidine (10%) | Ethanol | Reflux | 2-4 h | >90% | Highly reactive; often precipitates upon cooling. |

| Ethyl Cyanoacetate | DBU (5-10%) | Water | Room Temp | 4-8 h | 85-95% | A greener alternative; DBU is a strong, non-nucleophilic base.[12] |

| 2,4-Thiazolidinedione | Baker's Yeast | Ethanol | Room Temp | 24-48 h | 70-85% | Biocatalysis approach for synthesizing pharmaceutically relevant scaffolds.[13] |

| Cyanoacetic Acid | Pyridine/Piperidine | Pyridine | Reflux | 3-6 h | 80-90% | Doebner modification; reaction is followed by decarboxylation.[6][14] |

| Thiobarbituric Acid | Piperidine (cat.) | Ethanol | Room Temp | 1-2 h | >95% | Rapid reaction due to high acidity of the methylene protons.[6] |

Causality Behind Experimental Choices:

-

Catalyst Choice: Weak bases like piperidine are preferred because strong bases (e.g., NaOH, NaOEt) can induce self-condensation of the aldehyde or hydrolysis of ester-containing methylene compounds.[6] Heterogeneous catalysts or biocatalysts like Baker's yeast offer advantages in catalyst recovery and reduced environmental impact.[10][13]

-

Active Methylene Reactivity: The reaction rate is proportional to the acidity of the C-H bond in the active methylene compound. The order of reactivity is generally: Malononitrile > Cyanoacetic Acid > Ethyl Cyanoacetate.

-

Solvent System: Polar protic solvents like ethanol can stabilize the charged intermediates. However, solvent-free or aqueous conditions are increasingly favored for their environmental benefits and simplified work-up procedures.[15][16]

References

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- A Comparative Guide to Catalysts for Knoevenagel Condensation. (n.d.). Benchchem.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical Research.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.

- Knoevenagel condensation. (n.d.). Wikipedia.

- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate.

- Coordination Polymers As Catalysts in Knoevenagel Condensations. (2025). ACS Publications.

- Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).

- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.).

- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.

- Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide... (n.d.). ResearchGate.

- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure.

- Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.).

- Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (n.d.). Benchchem.

- Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (n.d.). ResearchGate.

- The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijcps.org [ijcps.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Knoevenagel Condensation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pure.tue.nl [pure.tue.nl]

Synthesis of Schiff bases from 2-Isopropylthiazole-5-carbaldehyde

Application Notes & Protocols

Topic: Synthesis of Schiff Bases from 2-Isopropylthiazole-5-carbaldehyde: A Comprehensive Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Strategic Value of Thiazole-Containing Schiff Bases

The thiazole ring is a cornerstone pharmacophore in modern drug discovery, lending its unique electronic and structural properties to a wide array of therapeutic agents.[1] When condensed with primary amines to form Schiff bases (imines), the resulting azomethine linkage (–C=N–) introduces a critical pharmacophoric element that significantly enhances biological potential.[1][2] These compounds are not mere synthetic curiosities; they are potent modulators of biological systems, demonstrating a spectrum of activities including antibacterial, antifungal, antioxidant, anti-inflammatory, and antiproliferative effects.[2][3][4][5]

The nitrogen atom of the imine group is particularly significant, as it can form hydrogen bonds with the active sites of various enzymes, thereby disrupting normal cellular processes in pathogens or diseased cells.[1] The combination of the versatile thiazole scaffold with the reactive and geometrically defined imine bond creates a powerful platform for developing novel therapeutic candidates.

This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of Schiff bases derived from 2-isopropylthiazole-5-carbaldehyde. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical scaffold. We delve into the causality behind the procedural steps, ensuring a deep understanding of the reaction dynamics for successful and reproducible synthesis.

Reaction Mechanism: An Acid-Catalyzed Condensation Pathway

The formation of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction. Understanding this two-step mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 2-isopropylthiazole-5-carbaldehyde. This step forms a transient, unstable tetrahedral intermediate known as a carbinolamine.[6]

-

Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and the formation of the carbon-nitrogen double bond yields the final Schiff base product.[7] The removal of water is crucial as it drives the equilibrium towards the product.

Detailed Experimental Protocols

This section provides comprehensive, step-by-step methodologies for the synthesis, purification, and characterization of Schiff bases from 2-isopropylthiazole-5-carbaldehyde.

Materials and Equipment

-

Reagents:

-

2-Isopropylthiazole-5-carbaldehyde

-

Substituted primary amine (e.g., aniline, 4-chloroaniline, benzylamine)

-

Absolute Ethanol or Methanol (Anhydrous)

-

Glacial Acetic Acid (Catalytic amount)

-

Sodium Sulfate (Anhydrous, for drying if needed)

-

Solvents for purification (e.g., n-Hexane, Ethyl Acetate, Dichloromethane)

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

-

-

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer

-

General Synthesis Protocol

This protocol is a robust starting point and can be adapted based on the specific reactivity of the chosen primary amine.

-

Reactant Setup: In a clean, dry round-bottom flask, dissolve 2-isopropylthiazole-5-carbaldehyde (1.0 equivalent) in absolute ethanol (approx. 20-30 mL).

-

Amine Addition: To this solution, add the selected primary amine (1.0 to 1.1 equivalents) dropwise while stirring. Rationale: Using a slight excess of the amine can help drive the reaction to completion, but a 1:1 molar ratio is often sufficient.[8]

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[9] Rationale: The acid catalyst is essential to protonate the hydroxyl group of the carbinolamine intermediate, facilitating its elimination as water and accelerating the reaction rate.

-

Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.

-

Monitoring Progress: Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The consumption of the aldehyde and the formation of a new, typically less polar, product spot should be observed. Reaction times can vary from 3 to 8 hours.[1][9]

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate out of the solution. If not, the volume can be reduced using a rotary evaporator.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.[1]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification Protocol: Recrystallization

For most Schiff bases synthesized via this method, recrystallization is an effective purification technique.

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.

Characterization and Data Interpretation

Confirming the structure of the synthesized Schiff base is a critical, self-validating step of the protocol. The disappearance of starting material signals and the appearance of characteristic product signals in spectroscopic analyses provide definitive proof of a successful reaction.

| Technique | Key Observation for Schiff Base Formation | Rationale |

| FT-IR | Disappearance of broad N-H stretch (from amine, ~3300-3400 cm⁻¹) and strong C=O stretch (from aldehyde, ~1680-1700 cm⁻¹). Appearance of a sharp C=N (imine) stretch between 1600-1660 cm⁻¹. [1][10] | Confirms the condensation of the amine and carbonyl groups and the formation of the new azomethine functional group. |

| ¹H NMR | Disappearance of the aldehyde proton singlet (~9-10 ppm) and the amine proton signal (variable). Appearance of a new singlet for the azomethine proton (-CH=N-) between 8.0-9.5 ppm. [11] | Provides unambiguous evidence of the formation of the imine bond and consumption of the aldehyde. |

| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190-200 ppm). Appearance of the imine carbon signal (~150-165 ppm). | Confirms the structural change at the carbon framework. |

| Mass Spec. | The molecular ion peak (M⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the target Schiff base.[12] | Confirms the exact mass and elemental formula of the synthesized compound. |

| Melting Point | A sharp and distinct melting point indicates a high degree of purity for the crystalline solid product. | A broad melting range often suggests the presence of impurities. |

Applications in Drug Development

The Schiff bases synthesized from 2-isopropylthiazole-5-carbaldehyde are prime candidates for screening in various drug discovery programs. The thiazole moiety is a privileged structure known to interact with numerous biological targets.[13]

-

Antimicrobial Agents: These compounds can be tested against panels of clinically relevant bacteria and fungi.[1][2][5] The lipophilicity introduced by the isopropyl group and the variable R-group on the amine can be tuned to optimize cell wall penetration.

-

Anticancer Therapeutics: Many thiazole-derived Schiff bases have demonstrated potent antiproliferative and anticancer activities.[3][4][13] They can be screened against various cancer cell lines to identify potential hits for further development.

-

Antioxidant and Anti-inflammatory: The ability of the thiazole ring and the imine bond to stabilize radicals makes these compounds interesting candidates for treating diseases associated with oxidative stress and inflammation.[1][2]

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low or No Yield | Incomplete reaction; impure reagents; insufficient heating. | Extend reflux time; ensure anhydrous conditions and pure starting materials; confirm reflux temperature is reached. |

| Reaction Stalls | Amine is weakly nucleophilic; equilibrium not driven to products. | Add more acid catalyst; consider using a Dean-Stark apparatus to azeotropically remove water, especially with less reactive amines. |

| Oily Product/Failure to Crystallize | Product may have a low melting point or impurities are present. | Try to purify via silica gel column chromatography instead of recrystallization. Triturate the oil with a non-polar solvent like hexane to induce solidification. |

| Impure Product | Unreacted starting materials remain. | Improve washing steps with a solvent in which the product is insoluble but the starting materials are. Optimize recrystallization solvent system. |

References

-

Asadik, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry. Available at: [Link]

-

Reddy, C. S., & Sowjanya, M. (2016). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Pawar, S. D., et al. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. Journal of the Indian Chemical Society. Available at: [Link]

-

Olar, R., et al. (2022). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules. Available at: [Link]

-

Saeed, A., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Available at: [Link]

-

Akbar, N., et al. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Qeios. Available at: [Link]

-

Akbar, N., et al. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. Qeios. Available at: [Link]

-

Akbar, N., et al. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Semantic Scholar. Available at: [Link]

-

Khan, I., et al. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances. Available at: [Link]

-

Kumar, A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Vlase, L., et al. (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. Molecules. Available at: [Link]

-

Sridharan, V., et al. (2022). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Inorganic and Nano-Metal Chemistry. Available at: [Link]

-

Cyril, N. M., et al. (2024). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. Available at: [Link]

-

Al-qaragully, M. B., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]

-

Saber, A. F. (2015). How can I prepare the schiff base of 2-aminothiazole? ResearchGate. Available at: [Link]

-

Al-Ajely, M. S., & Ali, A. H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences. Available at: [Link]

-

ResearchGate (2025). Synthesis and biological activity of Schiff bases of aminothiazoles. ResearchGate. Available at: [Link]

-

TSI Journals. Synthesis of thiazole containing schiff bases and their cu (ii) complexes. TSI Journals. Available at: [Link]

Sources

- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential - Article (Preprint v1) by Maher Afroj Khanam et al. | Qeios [qeios.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. jocpr.com [jocpr.com]

- 9. actascientific.com [actascientific.com]

- 10. ijper.org [ijper.org]

- 11. chemijournal.com [chemijournal.com]

- 12. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis - Article (Preprint v2) by Maher Afroj Khanam et al. | Qeios [qeios.com]

Use of 2-Isopropylthiazole-5-carbaldehyde in heterocyclic synthesis

Initiating Data Collection

I'm starting with broad Google searches to learn about 2-isopropylthiazole-5-carbaldehyde. I'm focusing on its synthesis, properties, and reactivity, and I want to find its use in syntheses. This initial step will give a solid foundation before I delve deeper.

Deepening the Information Search

I'm now diving deeper into research. I'm focusing on reaction mechanisms, yields, and conditions related to 2-isopropylthiazole-5-carbaldehyde. I'm also looking for protocols and applications, particularly from peer-reviewed journals. This search aims to establish a strong basis for further analysis and documentation of its applications.

Expanding the Data Gathering

I'm now expanding my search. I'm focusing on its use in synthesizing heterocyclic compounds, emphasizing reaction mechanisms, conditions, and yields. Simultaneously, I'm identifying established protocols, using peer-reviewed journals and databases for support. The aim is to create a detailed guide.

I'm structuring the gathered information. I plan to introduce the significance of 2-isopropylthiazole-5-carbaldehyde in medicinal chemistry and materials science. I'll develop detailed protocols for key synthetic transformations and generate diagrams to represent reaction schemes.

Antimicrobial activity of 2-Isopropylthiazole-5-carbaldehyde derivatives

Initiating Data Collection

I'm starting a thorough search to find information about 2-isopropylthiazole-5-carbaldehyde and related compounds. I'm focusing on their antimicrobial activity, synthesis methods, and the underlying mechanisms. I expect this initial data gathering to provide a solid foundation for the subsequent stages of my investigation.

Analyzing Antimicrobial Activity

I'm now diving into the antimicrobial aspects. I'm actively searching for information on the activity of 2-isopropylthiazole-5-carbaldehyde and its derivatives, including their synthesis, mechanisms of action, and range of effectiveness. I'm prioritizing established protocols like MIC and MBC assays, as well as techniques to investigate their mechanism.

Developing Antimicrobial Protocols

I'm now formulating detailed protocols. I'm focusing on the synthesis of 2-isopropylthiazole-5-carbaldehyde derivatives and am planning detailed steps for antimicrobial susceptibility testing, including MIC and MBC assays. I'm prioritizing clarity and rationale in each step, including bacterial strain preparation and reagent formulation. I'm thinking about including potential mechanisms of action, and how to investigate them experimentally. I'm also planning to create structured tables for data.

Anticancer potential of substituted thiazole-5-carboxamides

Initiating Data Collection

I've started gathering data. Targeted Google searches are underway to build a comprehensive base of information. My focus is on the synthesis, mechanisms, and experimental research, specifically in vitro and in vivo studies of substituted thiazole-5-carboxamides' anticancer potential.

Outlining Search Strategy

I'm now outlining my search strategy, starting with targeted Google searches focused on synthesis, mechanisms, and in vitro/in vivo studies of substituted thiazole-5-carboxamides. I aim to create a structured approach to analyzing the results, identifying key themes, and representative compounds. Following this, I will structure application notes and protocols logically, starting with an introduction to thiazole-5-carboxamides as anticancer agents.

Defining Data Collection Focus

I'm now zeroing in on data collection, with specific focus areas: synthesis, mechanism of action, in vitro, in vivo studies, and structure-activity relationships. I'll analyze the results to pinpoint key compounds and proven experimental protocols, structuring application notes logically, starting with an introduction to thiazole-5-carboxamides. I'll explain my experimental choices, ensuring protocols are self-validating, complete with controls and statistical guidelines.

2-Isopropylthiazole-5-carbaldehyde as a building block in medicinal chemistry

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is comprehensive Google searches, homing in on 2-isopropylthiazole-5-carbaldehyde. I'm prioritizing its synthesis, reactivity, and applications, particularly within medicinal chemistry as a versatile building block. I anticipate this initial sweep will guide my subsequent, more targeted queries.

Analyzing Search Results

I've moved on to analyzing the Google search results. My focus is now on identifying key reaction protocols involving 2-isopropylthiazole-5-carbaldehyde. I'm looking closely at reductive amination, Wittig reactions, and other heterocycle formation reactions, hoping to find examples of drug candidates that use this building block. The structure-activity relationships are of particular interest.

Outlining Application Note Structure

I'm now structuring the application note. The introduction will highlight the importance of the 2-isopropyl thiazole-5-carbaldehyde scaffold. I will follow up with sections covering its reactivity and synthetic utility, including protocols for key reactions. Graphviz diagrams will be used to visualize reaction schemes.

Application of 2-Isopropylthiazole-5-carbaldehyde in flavor and fragrance industry

Initiating Research on Topic

I'm starting with Google searches to learn about the properties, synthesis, and uses of 2-Isopropylthiazole-5-carbaldehyde in the flavor and fragrance industries. My goal is to compile a thorough understanding.

Analyzing Search Results

I'm now analyzing the initial search results, looking for key data points like odor thresholds and synergistic effects. I'm also focusing on stability in different matrices. I'm searching authoritative sources to ensure scientific integrity. This will be the foundation for application notes, which will be structured with sections on sensory profile, applications, and evaluation protocols, supported by tables and diagrams.

Planning the Information Gathering

My focus is now on the approach for gathering information. I will begin with detailed Google searches about the chemical properties and applications of the aldehyde in flavor and fragrance, particularly organoleptic properties. Then, I plan to analyze this data, focusing on thresholds, synergies, and stability. Finally, I will structure the guide with details on sensory profiles, applications, and evaluation protocols, supported by tables and diagrams.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Isopropylthiazole-5-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 2-isopropylthiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the yield of this critical intermediate. Here, we move beyond simple protocols to explore the "why" behind experimental choices, empowering you to make informed decisions in your own work.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in the Formylation of 2-Isopropylthiazole

You're attempting to introduce the aldehyde group at the C5 position of 2-isopropylthiazole, but the yield is disappointingly low.

Question: I'm experiencing a low yield during the Vilsmeier-Haack formylation of 2-isopropylthiazole. What are the likely causes and how can I improve the outcome?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like 2-isopropylthiazole, but its success hinges on careful control of reaction conditions. Low yields often stem from several factors:

-

Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent (chloromethyleniminium salt) is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃). If this reagent does not form efficiently, the formylation will be sluggish. Ensure your DMF is anhydrous, as water will quench the phosphoryl chloride. The order of addition matters; typically, POCl₃ is added slowly to chilled DMF.

-

Suboptimal Reaction Temperature: The formylation of 2-isopropylthiazole is an electrophilic aromatic substitution. The temperature must be high enough to drive the reaction but not so high as to cause decomposition or side reactions. A common issue is insufficient heating during the reaction with the thiazole substrate. Conversely, excessively high temperatures can lead to polymerization or the formation of unwanted byproducts. A carefully controlled temperature ramp and monitoring by TLC or LC-MS is crucial.

-

Hydrolysis Inefficiency: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically achieved by adding the reaction mixture to ice-cold water or a basic solution (e.g., sodium acetate or sodium hydroxide solution). Incomplete hydrolysis will result in a lower yield of the desired aldehyde. Ensure vigorous stirring during quenching and allow sufficient time for the hydrolysis to complete. The pH of the aqueous solution after quenching should be carefully adjusted to be basic to ensure complete conversion.

Troubleshooting Workflow: Vilsmeier-Haack Formylation

Caption: Workflow for troubleshooting the Vilsmeier-Haack formylation.

Issue 2: Competing Reactions and Side Product Formation

You've managed to get the reaction to proceed, but now you're struggling with significant side product formation, complicating purification and reducing the overall yield.

Question: My crude reaction mixture shows multiple spots on TLC, and purification of 2-Isopropylthiazole-5-carbaldehyde is proving difficult. What are the likely side products and how can I minimize their formation?

Answer: Side product formation is a common challenge. The nature of these byproducts depends on the synthetic route chosen.

-

For Vilsmeier-Haack: Besides unreacted starting material, you might observe the formation of bis-formylated products or polymers, especially with prolonged reaction times or excessive temperatures. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

-

Alternative Route: Lithiation followed by Formylation: An alternative to the Vilsmeier-Haack reaction is the deprotonation of 2-isopropylthiazole with a strong base (like n-butyllithium) followed by quenching with an electrophilic formylating agent (like DMF). In this case, potential side reactions include:

-

Deprotonation at the Isopropyl Group: While the C5 proton is the most acidic on the thiazole ring, strong bases can also deprotonate the isopropyl group, leading to a mixture of products. Using a milder base or carefully controlling the temperature (typically -78°C) can favor deprotonation at the desired C5 position.

-

Over-alkylation/addition: If the temperature is not well-controlled after the addition of the formylating agent, the initially formed lithium alkoxide can react further.

-

Comparative Table of Formylation Methods

| Feature | Vilsmeier-Haack Reaction | Lithiation-Formylation |

| Reagents | POCl₃, DMF | n-BuLi, DMF |

| Temperature | 0°C to 80°C | -78°C to RT |

| Common Side Products | Polymers, bis-formylated species | Products from deprotonation at other sites |

| Advantages | Milder conditions, good for electron-rich systems | High regioselectivity at C5 with proper control |

| Disadvantages | Can be sluggish, requires careful hydrolysis | Requires strictly anhydrous conditions and low temperatures |

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying 2-Isopropylthiazole-5-carbaldehyde?

A1: Column chromatography on silica gel is the most common and effective method for purifying 2-isopropylthiazole-5-carbaldehyde. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically employed. The exact ratio will depend on the polarity of the impurities. Monitoring the fractions by TLC is crucial for isolating the pure product.

Q2: Can I use a different formylating agent instead of DMF in the lithiation route?

A2: Yes, other formylating agents can be used after lithiation. For example, ethyl formate can be an effective alternative to DMF. Each formylating agent may have slightly different reactivity and may require optimization of the reaction conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the identity and purity of 2-isopropylthiazole-5-carbaldehyde:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: This will show the characteristic carbonyl (C=O) stretch of the aldehyde group.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of the final product.

Experimental Protocol: Improved Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C. Stir the mixture at 0°C for an additional 30 minutes.

-

Formylation: To the freshly prepared Vilsmeier reagent, add 2-isopropylthiazole (1 equivalent) dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C for 4-6 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

Workup: Stir the mixture vigorously for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

Logical Relationship Diagram: Synthesis and Purification

Caption: Overview of the synthesis and purification workflow.

References

-

Vilsmeier-Haack Reaction: Comprehensive overview of the Vilsmeier-Haack reaction mechanism and applications.

-

Thiazole Chemistry: A detailed resource on the chemistry of thiazoles, including their synthesis and reactions.

-

Purification Techniques: A guide to column chromatography and other purification techniques.

Technical Support Center: Synthesis of 2-Isopropylthiazole-5-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 2-Isopropylthiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address common challenges, and offer insights into minimizing byproduct formation during this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Isopropylthiazole-5-carbaldehyde, and what are its primary challenges?

The most prevalent and effective method for the formylation of electron-rich heterocycles like 2-isopropylthiazole is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the thiazole ring.[3][4]

The primary challenges associated with this synthesis are controlling regioselectivity, preventing the formation of undesired byproducts, and ensuring complete hydrolysis of the reaction intermediate.

Q2: At which position on the 2-isopropylthiazole ring is formylation expected to occur?

For 2-substituted thiazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, is generally expected to occur at the C5 position, which is the most electron-rich and sterically accessible site. However, the formation of the C4-formylated isomer, 2-isopropylthiazole-4-carbaldehyde, is a known possibility and a common impurity.

Q3: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?

To ensure a high yield of the desired product and minimize byproduct formation, the following parameters must be strictly controlled:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Any moisture present in the reagents or glassware will consume the reagent and lead to lower yields. Therefore, the use of anhydrous solvents and reagents, along with carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon), is crucial.

-

Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be performed at low temperatures (typically 0-10 °C) to prevent its decomposition. The subsequent formylation reaction temperature should also be carefully controlled, as higher temperatures can lead to the formation of undesired side products.

-

Stoichiometry: The molar ratios of 2-isopropylthiazole, DMF, and POCl₃ are critical. An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions.

-

Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to ensure it goes to completion. Insufficient reaction time will result in unreacted starting material, while excessively long reaction times may promote byproduct formation.

Troubleshooting Common Byproducts

This section details the common byproducts encountered during the synthesis of 2-Isopropylthiazole-5-carbaldehyde and provides guidance on their identification and mitigation.

| Byproduct | Identification | Cause | Troubleshooting & Mitigation |

| 2-Isopropylthiazole-4-carbaldehyde (Isomer) | Can be co-eluted with the desired product in chromatography. Requires careful analytical techniques like GC-MS or high-resolution NMR for differentiation. | Lack of complete regioselectivity in the Vilsmeier-Haack reaction. While C5 is favored, some C4 formylation can occur. | Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable C5 isomer. Screen different Vilsmeier reagents (e.g., using different formamides or halogenating agents). |

| Unreacted 2-Isopropylthiazole | Detected by GC-MS or NMR in the crude product. | Incomplete reaction due to insufficient Vilsmeier reagent, low reaction temperature, or short reaction time. | Ensure accurate stoichiometry of reagents. Gradually increase the reaction temperature after the initial addition. Monitor the reaction progress to ensure completion. |

| Di-formylated Thiazole Derivatives | Higher molecular weight peaks in MS analysis. Characteristic changes in the aromatic region of the NMR spectrum. | Use of a large excess of the Vilsmeier reagent. Elevated reaction temperatures. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. Maintain a controlled reaction temperature. |

| Byproducts from Incomplete Hydrolysis | Can include iminium salts or other intermediates. Often colored and may complicate purification. | Insufficient water or inadequate pH adjustment during the workup. The iminium intermediate is not fully hydrolyzed to the aldehyde. | Ensure thorough quenching of the reaction mixture with a sufficient amount of water or an aqueous base (e.g., sodium acetate solution).[5] Adjust the pH of the aqueous solution to be slightly basic to facilitate complete hydrolysis. |

| Chlorinated Byproducts | Can arise from side reactions of POCl₃. | POCl₃ can act as a chlorinating agent under certain conditions.[6] | Use the minimum effective amount of POCl₃. Ensure the reaction temperature is well-controlled. |

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropylthiazole-5-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

-

2-Isopropylthiazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-